4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one
CAS No.: 898406-24-1
Cat. No.: VC6460394
Molecular Formula: C19H14O4
Molecular Weight: 306.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898406-24-1 |
|---|---|
| Molecular Formula | C19H14O4 |
| Molecular Weight | 306.317 |
| IUPAC Name | 4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one |
| Standard InChI | InChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3 |
| Standard InChI Key | ZDURGNAWDOSWAG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Introduction
Chemical Identity and Structural Properties
4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one belongs to the coumarin family, a class of oxygen-containing heterocycles renowned for their pharmacological versatility. Its molecular formula, , corresponds to a molar mass of 306.317 g/mol. The IUPAC name systematically describes its structure: a chromen-2-one scaffold substituted at the 4-position with a benzofuran group, at the 6-position with a methoxy group, and at the 7-position with a methyl group.
Key Structural Features:
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Benzofuran Moiety: A fused bicyclic system (benzene + furan) at position 4 enhances planarity and π-π stacking potential, critical for interactions with biological targets.
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Methoxy Group: The electron-donating methoxy substituent at position 6 influences electronic distribution, potentially modulating bioavailability and target affinity .
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Methyl Group: A hydrophobic methyl group at position 7 may improve membrane permeability and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 898406-24-1 |
| Molecular Formula | |
| Molecular Weight | 306.317 g/mol |
| IUPAC Name | 4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one |
| SMILES | CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
| InChI Key | ZDURGNAWDOSWAG-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
The synthesis of 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one typically involves multi-step protocols that merge benzofuran and coumarin precursors. Source outlines two primary approaches: microwave-assisted synthesis and traditional thermal methods.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves:
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Benzofuran Preparation: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetone under acidic conditions.
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Coumarin Coupling: Condensation of the benzofuran intermediate with 4-hydroxy-6-methoxy-7-methylcoumarin using a Lewis acid catalyst (e.g., ) under microwave irradiation (100–150°C, 10–15 min).
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Purification: Column chromatography to isolate the target compound in ~65% yield.
Conventional Thermal Synthesis
Traditional methods employ reflux conditions (e.g., toluene, 12–24 hours) for the condensation step, yielding comparable results (~60% yield) but requiring longer durations.
Table 2: Synthesis Method Comparison
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Reaction Time | 10–15 min | 12–24 hours |
| Yield | ~65% | ~60% |
| Energy Efficiency | High | Moderate |
| Scalability | Limited by equipment | Industrially feasible |
Biological Activities and Mechanistic Insights
While direct studies on 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one are sparse, its structural analogs and coumarin derivatives exhibit well-documented bioactivities, providing a foundation for hypothesizing its potential effects.
Antimicrobial Activity
The methoxy and methyl groups may disrupt microbial membrane integrity. A 2023 study on similar 4-benzofuryl coumarins reported MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to porin protein inhibition.
Anti-inflammatory Effects
Preliminary assays indicate that methyl-substituted coumarins suppress COX-2 expression by ~40% at 50 µM concentrations, comparable to ibuprofen . The hydrophobic methyl group at position 7 likely facilitates cellular uptake in inflamed tissues.
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